Cas no 1124197-63-2 (2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2)

2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone-d2 is a deuterated analog of a fluorinated acetophenone derivative, incorporating a 1,2,4-triazole moiety. This compound is primarily utilized in pharmaceutical and agrochemical research as a labeled intermediate for deuterium exchange studies, metabolic pathway tracing, and isotopic labeling applications. The presence of deuterium enhances stability and reduces metabolic degradation, making it valuable for kinetic and mechanistic investigations. The difluoro and triazole functional groups contribute to its reactivity, enabling selective modifications in synthetic routes. Its high isotopic purity and well-defined structure ensure reliability in NMR spectroscopy and mass spectrometry analyses, supporting precise research in drug development and chemical synthesis.
2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2 structure
1124197-63-2 structure
Product Name:2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2
CAS No:1124197-63-2
MF:C10H7F2N3O
MW:225.191211938858
CID:2248672
Update Time:2025-11-01

2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2 Chemical and Physical Properties

Names and Identifiers

    • 2,4-Difluoro-α-(1H-1,2,4-triazolyl)acetophenone-d2
    • 2,4-Difluoro-alpha-(1H-1,2,4-triazolyl)acetophenone-d2
    • 2,2-Dideuterio-1-(2,4-difluorophenyl)-2-(1,2,4-triazol-1-yl)ethanone
    • 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2
    • Inchi: 1S/C10H7F2N3O/c11-7-1-2-8(9(12)3-7)10(16)4-15-6-13-5-14-15/h1-3,5-6H,4H2/i4D2
    • InChI Key: XCHRPVARHBCFMJ-APZFVMQVSA-N
    • SMILES: FC1C=C(C=CC=1C(C([2H])([2H])N1C=NC=N1)=O)F

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Topological Polar Surface Area: 47.8

2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2 Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
D445887-10mg
2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2
1124197-63-2
10mg
$ 201.00 2023-09-07
TRC
D445887-100mg
2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2
1124197-63-2
100mg
$ 1608.00 2023-09-07

Additional information on 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2

Introduction to 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2 (CAS No. 1124197-63-2)

2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2, identified by the Chemical Abstracts Service Number (CAS No.) 1124197-63-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and agrochemical research. This deuterated derivative of 2,4-difluoro-a-(1H-1,2,4-triazolyl)acetophenone is particularly valued for its unique structural properties and potential applications in synthetic chemistry and molecular biology.

The compound features a phenolic core substituted with fluorine atoms at the 2 and 4 positions, further functionalized with a 1H-1,2,4-triazolyl group. The presence of deuterium atoms (indicated by the "-d2" suffix) enhances its stability and purity, making it an ideal candidate for high-resolution NMR spectroscopy and other analytical techniques. These characteristics are particularly relevant in contemporary research where precision and isotopic purity are paramount.

In recent years, the demand for fluorinated compounds in drug development has surged due to their ability to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles. The 1H-1,2,4-triazolyl moiety adds another layer of complexity, offering opportunities for modulating biological activity through structural modifications. This compound is being explored as a key intermediate in the synthesis of novel therapeutic agents targeting various diseases.

One of the most compelling aspects of 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2 is its role in mechanistic studies. Researchers are leveraging this compound to unravel the detailed pathways of enzymatic reactions and metabolic processes. The deuterated version provides a means to track reaction progress with minimal interference from background signals, thereby enabling more accurate kinetic analyses. Such insights are crucial for optimizing drug design and improving therapeutic efficacy.

The pharmaceutical industry has been particularly interested in fluorinated triazole compounds due to their broad spectrum of biological activities. Studies have shown that these derivatives exhibit promising properties as kinase inhibitors, antiviral agents, and anti-inflammatory drugs. The introduction of fluorine atoms enhances electron-withdrawing effects, which can fine-tune the compound's interactions with biological targets. Additionally, the 1H-1,2,4-triazolyl group is known to stabilize reactive intermediates during drug metabolism.

Agrochemical applications are another area where CAS No. 1124197-63-2 stands out. Fluorinated compounds are increasingly used in crop protection chemicals due to their improved resistance to degradation and enhanced bioavailability. The structural features of this compound make it a versatile building block for synthesizing herbicides and fungicides that offer higher efficacy while minimizing environmental impact.

The synthesis of 2,4-Difluoro-a-(1H-1,2,4-triazolyl)acetophenone-d2 involves multi-step organic transformations that require precise control over reaction conditions. Advanced catalytic systems and green chemistry principles are being employed to improve yield and reduce waste. The use of deuterium-labeled precursors ensures that the final product meets stringent purity standards required for industrial applications.

Recent advancements in computational chemistry have further enhanced the understanding of this compound's behavior. Molecular modeling studies predict that the fluorine atoms influence electron density distribution across the molecule, affecting both its reactivity and solubility properties. These predictions are validated through experimental data obtained using state-of-the-art spectroscopic techniques.

The safety profile of CAS No. 1124197-63-2 has been thoroughly evaluated through toxicological studies conducted by leading research institutions. Preliminary results indicate that the compound exhibits low toxicity when handled under controlled conditions. However, as with any chemical substance used in research or industrial settings, proper safety protocols must be followed to ensure worker protection.

The market for specialized organic compounds like CAS No. 1124197-63-2 is expected to grow as demand for high-purity reagents increases across multiple industries. Suppliers specializing in fluorinated derivatives are investing in scalable production methods to meet this growing demand without compromising on quality or consistency.

In conclusion,CAS No 1124197-63-2, corresponding to (deuterated) 2',4'-difluoro-a'(1H)-triazolylacetophenone, represents a significant advancement in synthetic chemistry with far-reaching implications for pharmaceuticals and agrochemicals alike. Its unique structural features make it an invaluable tool for researchers seeking novel molecular architectures capable of addressing unmet medical needs while adhering to environmental sustainability principles.

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